2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole is an organic compound with a unique structure that combines an isoindole core with a 2-methylbut-3-yn-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindole derivatives with 2-methylbut-3-yn-2-yl halides under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper to facilitate the coupling process. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbut-3-yn-2-yl acetate
- 2-Methylbut-3-yn-2-ol
- 2-Methylbut-3-yn-2-yl benzene
Uniqueness
Compared to these similar compounds, 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole stands out due to its isoindole core, which imparts unique chemical and biological properties.
Properties
CAS No. |
49696-72-2 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H15N/c1-4-13(2,3)14-9-11-7-5-6-8-12(11)10-14/h1,5-8H,9-10H2,2-3H3 |
InChI Key |
KHEGZLXMNNDXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.